N-Méthyl-3,3-diphénylpropylamine

Vue d'ensemble

Description

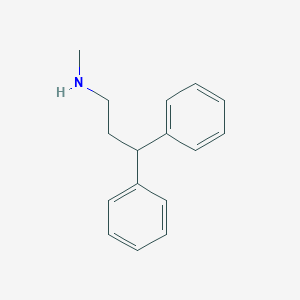

N-méthyl-3,3-diphénylpropan-1-amine: est un composé organique de formule moléculaire C16H19N . Il s'agit d'un liquide clair, incolore à jaune pâle, avec une masse molaire de 225,33 g/mol . Ce composé est utilisé comme intermédiaire dans la synthèse de divers composés organiques, notamment les produits pharmaceutiques .

Applications De Recherche Scientifique

N-methyl-3,3-diphenylpropan-1-amine is used in various scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

Biology: It is used in the study of biochemical pathways and enzyme interactions.

Industry: It is used in the production of specialty chemicals and materials.

Mécanisme D'action

Target of Action

The primary targets of N-Methyl-3,3-diphenylpropylamine are currently unknown. This compound is of interest in the field of organic chemistry, particularly in the study of amine reactivity and synthesis . It is frequently used as a building block in the construction of larger, more complex organic molecules .

Mode of Action

The presence of the diphenylpropylamine moiety makes it a valuable compound for research into the steric and electronic effects of phenyl groups on nitrogen functionality . It serves as a substrate in the exploration of catalytic amine alkylation reactions, which are fundamental processes for the formation of tertiary amines .

Biochemical Pathways

Research involving this compound includes its use in the study of binding interactions with various organic and inorganic receptors, providing insights into supramolecular chemistry and the design of novel molecular recognition systems .

Pharmacokinetics

It is known that the compound has a molecular weight of 22533 , and its solubility is slightly in chloroform and ethyl acetate . These properties may influence its bioavailability and pharmacokinetic behavior.

Result of Action

As an intermediate for the synthesis of SNRI-NMDA antagonist and neuroprotectants , it may have potential effects on the nervous system.

Action Environment

It is known that the compound should be stored in a refrigerator , suggesting that temperature could affect its stability. The compound’s solubility in chloroform and ethyl acetate may also suggest that its action and efficacy could be influenced by the solvent environment.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles: La préparation de la N-méthyl-3,3-diphénylpropan-1-amine implique plusieurs étapes :

Alkylation de Friedel-Crafts: Le cinnamitrile et le benzène sont utilisés comme matières premières pour préparer le 3,3-diphénylpropionitrile par alkylation de Friedel-Crafts.

Hydrogénation catalytique: Le 3,3-diphénylpropionitrile est ensuite converti en 3,3-diphénylpropylamine par hydrogénation catalytique.

Formation de base de Schiff: La 3,3-diphénylpropylamine réagit avec un aldéhyde pour former une base de Schiff.

Méthylation: La base de Schiff subit une méthylation pour former un sel d'ammonium quaternaire méthylique.

Méthodes de production industrielle: La production industrielle de N-méthyl-3,3-diphénylpropan-1-amine suit des étapes similaires, mais est optimisée pour éviter l'utilisation de réactifs dangereux comme le chlorure de thionyle et le borohydrure, qui peuvent provoquer une corrosion des équipements et une pollution de l'environnement . Cette méthode améliore le rendement global et réduit les coûts de production .

Analyse Des Réactions Chimiques

Types de réactions: La N-méthyl-3,3-diphénylpropan-1-amine subit diverses réactions chimiques, notamment :

Oxydation: Elle peut être oxydée pour former des oxydes correspondants.

Réduction: Elle peut être réduite pour former des amines secondaires.

Substitution: Elle peut subir des réactions de substitution nucléophile.

Réactifs et conditions courants :

Oxydation: Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction: Des agents réducteurs comme l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.

Substitution: Les nucléophiles tels que les halogénures et les alcoolates sont couramment utilisés.

Produits principaux :

Oxydation: Produit des oxydes et des cétones.

Réduction: Produit des amines secondaires.

Substitution: Produit des amines substituées et d'autres dérivés.

Applications de la recherche scientifique

La N-méthyl-3,3-diphénylpropan-1-amine est utilisée dans diverses applications de recherche scientifique :

Chimie: Elle sert d'intermédiaire dans la synthèse de molécules organiques complexes.

Biologie: Elle est utilisée dans l'étude des voies biochimiques et des interactions enzymatiques.

Industrie: Elle est utilisée dans la production de produits chimiques et de matériaux de spécialité.

Mécanisme d'action

Le mécanisme d'action de la N-méthyl-3,3-diphénylpropan-1-amine implique son interaction avec des cibles moléculaires telles que les enzymes et les récepteurs. Elle peut moduler les voies biochimiques en agissant comme un agoniste ou un antagoniste, selon la cible spécifique . Les effets du composé sont médiés par sa liaison aux sites actifs des protéines, modifiant ainsi leur activité et leur fonction .

Comparaison Avec Des Composés Similaires

Composés similaires :

- N-méthyl-3,3-diphénylpropylamine

- 3,3-diphénylpropylamine

- N-méthyl-3-phénylpropan-1-amine

Unicité: La N-méthyl-3,3-diphénylpropan-1-amine est unique en raison de sa structure spécifique, qui confère des propriétés chimiques et biologiques distinctes. Sa capacité à agir comme intermédiaire dans la synthèse de divers produits pharmaceutiques et produits chimiques de spécialité la distingue des autres composés similaires .

Activité Biologique

N-Methyl-3,3-diphenylpropylamine (NMDP) is a compound of significant interest in pharmaceutical chemistry, primarily due to its role as an intermediate in the synthesis of various therapeutic agents. This article discusses the biological activity of NMDP, including its pharmacological applications, synthesis methods, and relevant case studies.

NMDP has the molecular formula and a molecular weight of 225.33 g/mol. The compound features a three-carbon propyl chain attached to a nitrogen atom, which is further bonded to a methyl group and two phenyl rings. The synthesis of NMDP typically involves several key reactions:

- Friedel-Crafts Alkylation : Using cinnamyl nitrile and benzene to produce 3,3-diphenylpropionitrile.

- Catalytic Hydrogenation : Converting 3,3-diphenylpropionitrile into 3,3-diphenylpropylamine.

- Methylation : Reacting with an aldehyde to prepare a Schiff base, followed by methylation to obtain NMDP .

The preparation methods are designed to minimize environmental impact and reduce production costs by avoiding hazardous reagents like thionyl chloride .

Pharmacological Applications

NMDP exhibits notable biological activity primarily through its role as an intermediate in the synthesis of various pharmaceuticals:

- Lercanidipine : A third-generation dihydropyridine calcium ion antagonist used for hypertension treatment. NMDP is a key fragment in its synthesis, contributing to its selective action on blood vessels while minimizing side effects .

- SNRI-NMDA Antagonists : NMDP has been utilized in developing drugs that act on the central nervous system (CNS), particularly as neuroprotectants.

Biological Activity Overview

The biological activity of NMDP can be summarized as follows:

Case Studies

-

Lercanidipine Development :

- In clinical studies, lercanidipine demonstrated effective blood pressure reduction with minimal side effects compared to other antihypertensives. The incorporation of NMDP in its synthesis was crucial for achieving these pharmacological properties.

- Neuroprotective Applications :

Propriétés

IUPAC Name |

N-methyl-3,3-diphenylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N/c1-17-13-12-16(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,16-17H,12-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKEGHAUFMKCWGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00182350 | |

| Record name | N-Methyl-3,3-diphenylpropylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00182350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28075-29-8 | |

| Record name | N-Methyl-γ-phenylbenzenepropanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28075-29-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-3,3-diphenylpropylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028075298 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methyl-3,3-diphenylpropylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00182350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-methyl-3,3-diphenylpropylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.368 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-METHYL-3,3-DIPHENYLPROPYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WL47LGK6P8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.